![molecular formula C10H12BrN3O2 B2577613 6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione CAS No. 841208-76-2](/img/structure/B2577613.png)
6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione
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Description
Scientific Research Applications
Optical Materials and Electronics
Research on diketopyrrolopyrrole derivatives highlights their significant potential in the development of high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The strong bathochromic shift in absorption and an increase in the two-photon absorption cross-section typical for these analogs make them attractive for optical materials. Their straightforward synthesis, good stability, and near-unity fluorescence quantum yield ensure their relevance in optoelectronic applications (Grzybowski & Gryko, 2015).
Synthetic Chemistry and Catalysis
The synthesis and regioselectivity in the bromination of unsymmetrical dimethylpyridines offer insights into the chemical reactivity of brominated ethyl groups in pyrimidine analogs. Understanding these mechanisms is crucial for developing new synthetic routes and catalysts for producing pyrimidine derivatives, which are key precursors in medicinal and pharmaceutical industries (Thapa et al., 2014).
Biological and Medicinal Applications
Pyrimidine derivatives are recognized for their versatility in biological applications, including use as optical sensors and in medicinal chemistry due to their ability to form coordination and hydrogen bonds. This makes them suitable for sensing applications and for exploring their biological and medicinal potential, particularly in the development of novel pharmaceuticals (Jindal & Kaur, 2021).
The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones utilizing hybrid catalysts demonstrates the importance of the pyranopyrimidine core in medicinal chemistry. This core structure is a key precursor for various synthetic applications, highlighting the compound's potential in drug development and other pharmaceutical applications (Parmar et al., 2023).
properties
IUPAC Name |
6-(2-bromoethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-12-8-6-14(4-3-11)5-7(8)9(15)13(2)10(12)16/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPWLJZDEOEFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione |
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